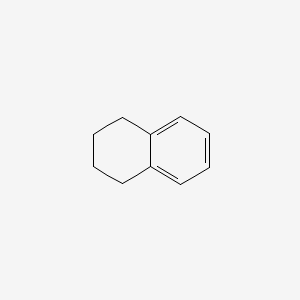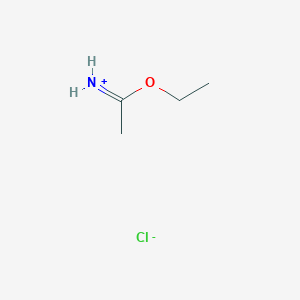![molecular formula C6H9N2NaO5 B7798974 sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate](/img/structure/B7798974.png)
sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate involves a series of chemical reactions that require specific conditions. The exact synthetic route can vary, but it typically involves the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine to produce the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduction products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cell function and signal transduction.
Medicine: this compound has potential therapeutic applications and is being investigated for its effects on various biological pathways.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
Compound A: Known for its similar chemical structure but different reactivity.
Compound B: Shares some functional groups with this compound but has different applications.
Compound C: Another related compound with distinct biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKKVWCABJQQI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate](/img/structure/B7798908.png)


![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)








